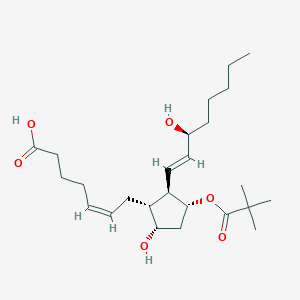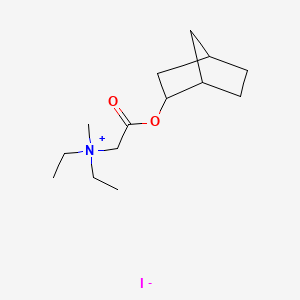
endo-(Carboxymethyl)diethylmethylammonium iodide 2-norbornanyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ERL 377, also known as Erlotinib, is a selective and reversible inhibitor of the protein-tyrosine kinase located in the epidermal growth factor receptor. This compound is primarily used in the treatment of non-small cell lung cancer and pancreatic cancer. Erlotinib works by inhibiting the epidermal growth factor receptor, which is often overexpressed in various cancer cells, leading to uncontrolled cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Erlotinib involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the quinazoline core: This is achieved through a series of reactions involving the condensation of anthranilic acid derivatives with formamide.
Substitution reactions: The quinazoline core undergoes substitution reactions to introduce the ethynyl and methoxyethoxy groups.
Final coupling: The final step involves coupling the substituted quinazoline with an appropriate phenyl group under specific conditions.
Industrial Production Methods: Industrial production of Erlotinib follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimization of reaction conditions: Ensuring high yield and purity.
Use of catalysts: To speed up the reactions and reduce costs.
Purification processes: Such as crystallization and chromatography to obtain the final product in its pure form.
Types of Reactions:
Oxidation: Erlotinib can undergo oxidation reactions, particularly at the ethynyl group.
Reduction: The quinazoline core can be reduced under specific conditions.
Substitution: Various substitution reactions can occur at the phenyl and quinazoline rings.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogens and alkylating agents.
Major Products:
Oxidation products: Include hydroxylated derivatives.
Reduction products: Include partially or fully reduced quinazoline derivatives.
Substitution products: Include various substituted quinazoline and phenyl derivatives.
Scientific Research Applications
Erlotinib has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study protein-tyrosine kinase inhibitors.
Biology: Helps in understanding the role of epidermal growth factor receptor in cell signaling and cancer.
Medicine: Extensively used in clinical trials for various cancers, including lung, pancreatic, and breast cancers.
Industry: Used in the development of new cancer therapies and drug formulations.
Mechanism of Action
Erlotinib exerts its effects by binding to the intracellular domain of the epidermal growth factor receptor, inhibiting its tyrosine kinase activity. This blocks the downstream signaling pathways involved in cell proliferation, survival, and angiogenesis. The inhibition of the epidermal growth factor receptor leads to reduced tumor growth and metastasis .
Comparison with Similar Compounds
Gefitinib: Another epidermal growth factor receptor inhibitor with a similar mechanism of action.
Afatinib: An irreversible epidermal growth factor receptor inhibitor.
Osimertinib: A third-generation epidermal growth factor receptor inhibitor targeting specific mutations.
Comparison:
Erlotinib vs. Gefitinib: Both are reversible inhibitors, but Erlotinib has shown better efficacy in certain clinical settings.
Erlotinib vs. Afatinib: Afatinib is irreversible, providing longer-lasting effects but with a different side effect profile.
Erlotinib vs. Osimertinib: Osimertinib targets specific mutations, making it effective in cases where Erlotinib and Gefitinib are less effective.
Properties
CAS No. |
102571-45-9 |
|---|---|
Molecular Formula |
C14H26INO2 |
Molecular Weight |
367.27 g/mol |
IUPAC Name |
[2-(2-bicyclo[2.2.1]heptanyloxy)-2-oxoethyl]-diethyl-methylazanium;iodide |
InChI |
InChI=1S/C14H26NO2.HI/c1-4-15(3,5-2)10-14(16)17-13-9-11-6-7-12(13)8-11;/h11-13H,4-10H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
HJENXVYLMSIJEJ-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](C)(CC)CC(=O)OC1CC2CCC1C2.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


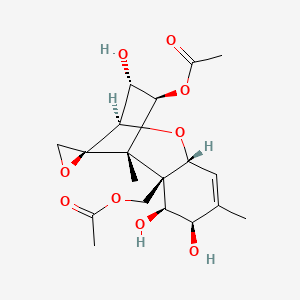
![(E)-but-2-enedioic acid;[1-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] hexanoate](/img/structure/B12731392.png)
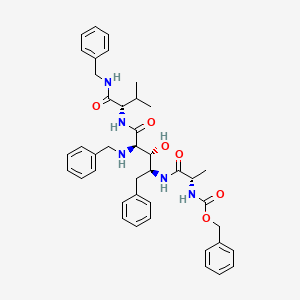
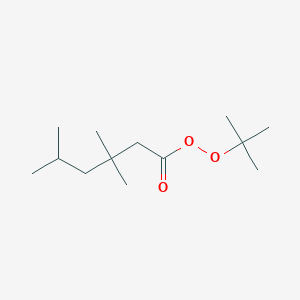
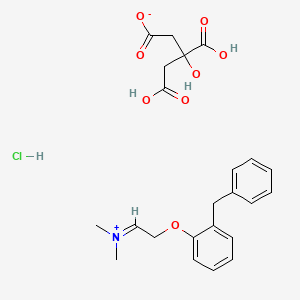
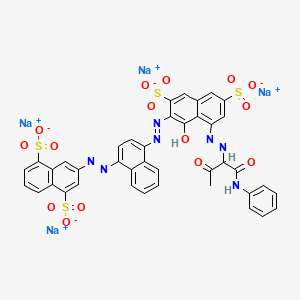

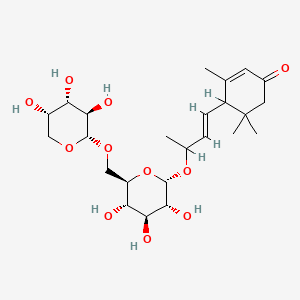


![2-(benzylamino)-N-[2-[3-[2-[[2-(benzylamino)acetyl]amino]phenoxy]-2-hydroxypropoxy]phenyl]acetamide;oxalic acid](/img/structure/B12731461.png)
